![molecular formula C16H12O2S B8048191 4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde CAS No. 213455-35-7](/img/structure/B8048191.png)
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde
Vue d'ensemble
Description
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde is an organic compound belonging to the class of benzothiophenes, which are characterized by a fused benzene and thiophene ring structure This compound features a benzyloxy group attached to the benzothiophene core and a formyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzo[b]thiophene-7-carboxaldehyde as the starting material.
Benzylation Reaction: The benzyloxy group is introduced through a benzylation reaction, where benzyloxy chloride or benzyl alcohol reacts with benzo[b]thiophene-7-carboxaldehyde in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions, room temperature.
Reduction: NaBH₄, LiAlH₄, in solvents like methanol or ether, at low temperatures.
Substitution: Halides (e.g., bromine), alkoxides (e.g., sodium methoxide), in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation: 4-(Benzyloxy)benzo[b]thiophene-7-carboxylic acid.
Reduction: 4-(Benzyloxy)benzo[b]thiophene-7-methanol.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has focused on its use as a lead compound for the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membrane components.
Anticancer Activity: Inhibition of enzymes like topoisomerases or signaling pathways such as PI3K/Akt.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)benzo[b]thiophene-7-carbaldehyde is structurally similar to other benzothiophene derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
Benzo[b]thiophene-7-carboxaldehyde: Lacks the benzyloxy group.
4-(Phenylmethoxy)phenol (Monobenzone): Similar benzyloxy group but different core structure.
4-(Benzyloxy)phenol: Similar benzyloxy group but lacks the thiophene ring.
These compounds may exhibit different biological activities and chemical properties due to variations in their molecular structures.
Propriétés
IUPAC Name |
4-phenylmethoxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c17-10-13-6-7-15(14-8-9-19-16(13)14)18-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJUBKBMBACIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221528 | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213455-35-7 | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213455-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



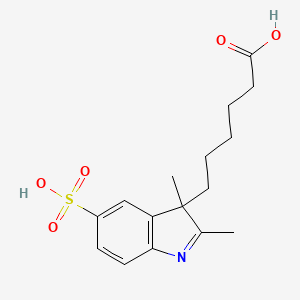
![4-(Benzyloxy)benzo[b]thiophene](/img/structure/B8048135.png)
![2-cyclopropyl-6-[(4-methoxy-2,5-dimethylphenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B8048138.png)


![Ethyl 3-(ethylthio)imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B8048155.png)

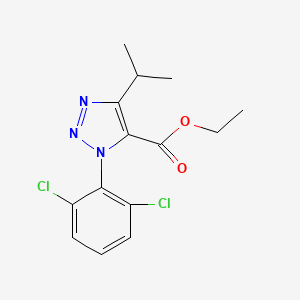
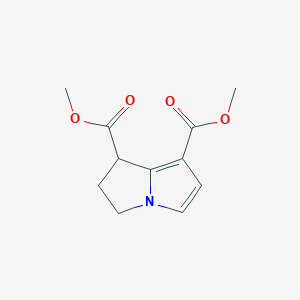
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione](/img/structure/B8048184.png)
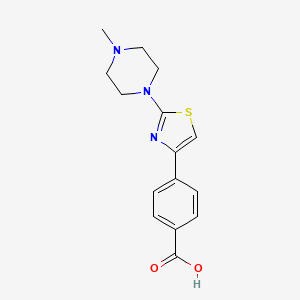
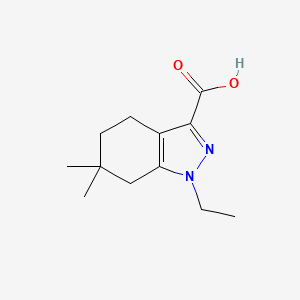
![2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methylene]](/img/structure/B8048213.png)
